Ascleposide E

Molecular Docking Cyclin B1 CDK1

Ascleposide E (CAS: 325686-49-5) is a cardenolide glycoside classified as a sesquiterpene lactone, commonly isolated from the roots of Aucklandia lappa Decne (syn. Costus odoratus) and Reevesia formosana.

Molecular Formula C19H32O8
Molecular Weight 388.5 g/mol
Cat. No. B12870054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscleposide E
Molecular FormulaC19H32O8
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C
InChIInChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1
InChIKeyFUGMJWOONJABQQ-QUQGRMMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ascleposide E Procurement Guide: Defined Identity, Purity & Sourcing for Oncology Research


Ascleposide E (CAS: 325686-49-5) is a cardenolide glycoside classified as a sesquiterpene lactone, commonly isolated from the roots of Aucklandia lappa Decne (syn. Costus odoratus) and Reevesia formosana . It is supplied as a powder with a validated purity of ≥98%, soluble in organic solvents such as DMSO and methanol . Its primary research application is as a cell cycle inhibitor targeting the G2/M phase in oncology studies [1].

Why Ascleposide E Cannot Be Interchanged with Generic Sesquiterpene Lactones or Other Cardenolides


Substituting Ascleposide E with other cardenolides (e.g., strophalloside, strophanthojavoside) or generic sesquiterpene lactones (e.g., ilicol, eucalyptone) carries a high risk of experimental failure. While these compounds share similar biosynthetic origins, their specific interactions with cell cycle regulatory proteins differ markedly. For instance, Ascleposide E exhibits a unique binding affinity profile for the Cyclin B1/CDK1 complex compared to ilicol and eucalyptone [1]. Furthermore, its mechanism of action involves a distinct Na+/K+-ATPase α1 subunit internalization and tubulin acetylation pathway in prostate cancer cells, which is not a universal feature of all cardenolides [2]. The quantitative evidence below demonstrates that even closely related in-class analogs yield divergent potencies and molecular interactions, directly impacting assay reproducibility and interpretation.

Quantitative Differentiation: Ascleposide E vs. Closest Analogs in Molecular Docking & Cytotoxicity Assays


Superior Binding Affinity for Cyclin B1/CDK1 Complex vs. Ilicol and Eucalyptone

In a direct comparative molecular docking study against the Cyclin B1/CDK1 complex, Ascleposide E demonstrated the highest binding affinity among three sesquiterpene lactones tested. Its affinity (-7.1 kcal/mol) was superior to both ilicol (-6.3 kcal/mol) and eucalyptone (-6.8 kcal/mol), corresponding to a lower predicted inhibition constant (Ki) of 5.9 µM [1].

Molecular Docking Cyclin B1 CDK1 G2/M Arrest

Selective Cytotoxicity in NCI-H460 Lung Cancer Cells vs. Strophalloside and Strophanthojavoside

Among cardenolide glycosides isolated from Reevesia formosana, Ascleposide displayed the most potent cytotoxicity against the NCI-H460 non-small cell lung cancer cell line. Its IC50 of 0.037 ± 0.002 µM was 16.8-fold more potent than strophalloside (0.62 ± 0.059 µM) and 4.7-fold more potent than strophanthojavoside (0.175 ± 0.011 µM) .

Cytotoxicity NCI-H460 Lung Cancer Cardenolide

Potent Antiproliferative Activity in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Ascleposide demonstrates potent, dose-dependent inhibition of growth in hormone-refractory prostate cancer cells. In SRB assays, the GI50 for PC-3 cells was 27.23 ± 1.05 nM, and for DU-145 cells it was 65.92 ± 2.41 nM [1]. Critically, Ascleposide showed no significant effect on rat cardiomyocyte H9c2 cells at these concentrations, indicating a degree of cancer cell selectivity [1].

Prostate Cancer Antiproliferative CRPC GI50

Differential G1/S Phase Inhibitory Potential vs. Ilicol and Eucalyptone

In a comparative docking study against the CDK6 protein, a key regulator of the G1/S transition, ilicol demonstrated the most favorable binding (-7.8 kcal/mol; Ki 1.81 µM), while Ascleposide E showed moderate affinity [1]. The potency order for G1/S complex inhibition was ilicol > Ascleposide E > eucalyptone [1].

Molecular Docking CDK6 G1/S Arrest Cell Cycle

Defined Applications for Ascleposide E Based on Verified Differential Evidence


G2/M Cell Cycle Arrest Studies Requiring Specific CDK1/Cyclin B1 Inhibition

Ascleposide E is the optimal choice for studies investigating the G2/M transition, where direct inhibition of the Cyclin B1/CDK1 complex is desired. Its superior binding affinity (-7.1 kcal/mol) compared to analogs like ilicol (-6.3 kcal/mol) and eucalyptone (-6.8 kcal/mol) ensures more robust target engagement in in vitro assays, as demonstrated by molecular docking [1].

Non-Small Cell Lung Cancer (NCI-H460) Cytotoxicity Screening and Lead Optimization

Due to its exceptionally high potency against NCI-H460 cells (IC50 = 0.037 ± 0.002 µM), which is 16.8-fold more potent than the structurally related cardenolide strophalloside, Ascleposide E serves as a superior benchmark compound for screening novel agents or as a starting point for medicinal chemistry efforts targeting lung cancer .

Castration-Resistant Prostate Cancer (CRPC) Drug Discovery

Ascleposide E's low nanomolar GI50 values in PC-3 (27.23 nM) and DU-145 (65.92 nM) cell lines, combined with its unique mechanism involving Na+/K+-ATPase α1 subunit internalization and tubulin acetylation, make it a critical tool compound for CRPC research. Its apparent selectivity over H9c2 cardiomyocytes further supports its utility in developing therapies with a potentially improved cardiac safety profile [2].

Technical Documentation Hub

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